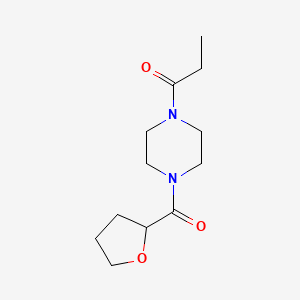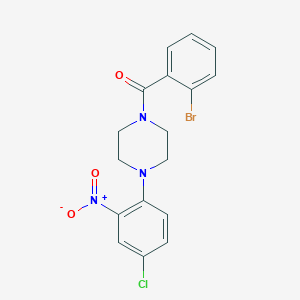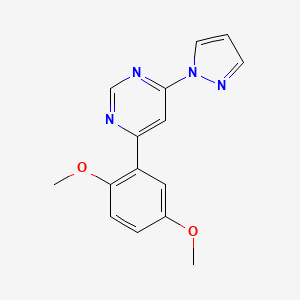
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as PTFP, is a synthetic compound that belongs to the class of piperazine derivatives. PTFP has been the subject of scientific research due to its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mécanisme D'action
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine exerts its pharmacological effects by modulating the activity of neurotransmitters in the brain. It acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine also inhibits the reuptake of dopamine and norepinephrine, which are important neurotransmitters involved in the regulation of movement, attention, and arousal.
Biochemical and Physiological Effects
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine also has analgesic effects by modulating the activity of nociceptive pathways. In addition, 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine also has a well-defined mechanism of action, which makes it a useful tool for studying the activity of neurotransmitters in the brain. However, 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. In addition, 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of research is to investigate its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia in humans. Another area of research is to develop more effective methods for administering 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine in animal models. Additionally, further studies are needed to elucidate the long-term effects of 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine on neurotransmitter activity and behavior.
Méthodes De Synthèse
1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with 2-furoic acid and propionic anhydride. The resulting compound is then purified through recrystallization to obtain pure 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine. This synthesis method has been optimized to produce high yields of 1-propionyl-4-(tetrahydro-2-furanylcarbonyl)piperazine with a purity of over 98%.
Propriétés
IUPAC Name |
1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-11(15)13-5-7-14(8-6-13)12(16)10-4-3-9-17-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAYUGYTASUQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)
![1-ethyl-3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5109424.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)

![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2,4-dichloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109438.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)

![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5109464.png)


![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)
![1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5109502.png)